molecular formula C10H19NO2 B12604187 (5R)-3,5-Dihydroxydecanenitrile CAS No. 646057-18-3

(5R)-3,5-Dihydroxydecanenitrile

Katalognummer: B12604187
CAS-Nummer: 646057-18-3
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: GCMXOFVXJRXKHL-YHMJZVADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R)-3,5-Dihydroxydecanenitrile is an organic compound characterized by the presence of two hydroxyl groups and a nitrile group attached to a decane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3,5-Dihydroxydecanenitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable decane derivative.

    Hydroxylation: Introduction of hydroxyl groups at the 3rd and 5th positions of the decane chain. This can be achieved through various hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Nitrile Formation: Conversion of a suitable precursor to the nitrile group at the terminal position. This can be done using reagents like sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(5R)-3,5-Dihydroxydecanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen with a catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halides, ethers.

Wissenschaftliche Forschungsanwendungen

(5R)-3,5-Dihydroxydecanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (5R)-3,5-Dihydroxydecanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl groups and nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5R)-3,5-Dihydroxyhexanenitrile: A shorter chain analogue with similar functional groups.

    (5R)-3,5-Dihydroxydecanamide: An amide derivative with different reactivity and properties.

    (5R)-3,5-Dihydroxydecanal: An aldehyde derivative with distinct chemical behavior.

Uniqueness

(5R)-3,5-Dihydroxydecanenitrile is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential applications compared to its analogues. Its longer decane chain also provides different physical and chemical properties, making it suitable for various specialized applications.

Eigenschaften

CAS-Nummer

646057-18-3

Molekularformel

C10H19NO2

Molekulargewicht

185.26 g/mol

IUPAC-Name

(5R)-3,5-dihydroxydecanenitrile

InChI

InChI=1S/C10H19NO2/c1-2-3-4-5-9(12)8-10(13)6-7-11/h9-10,12-13H,2-6,8H2,1H3/t9-,10?/m1/s1

InChI-Schlüssel

GCMXOFVXJRXKHL-YHMJZVADSA-N

Isomerische SMILES

CCCCC[C@H](CC(CC#N)O)O

Kanonische SMILES

CCCCCC(CC(CC#N)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.